2-ETHYL 4-PROPAN-2-YL 3-METHYL-5-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-2,4-DICARBOXYLATE
Overview
Description
2-ETHYL 4-PROPAN-2-YL 3-METHYL-5-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its potential biological activities and unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL 4-PROPAN-2-YL 3-METHYL-5-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-2,4-DICARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Triazolopyrimidine Moiety: This step involves the cyclocondensation of appropriate precursors to form the triazolopyrimidine ring system.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-ETHYL 4-PROPAN-2-YL 3-METHYL-5-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the triazolopyrimidine moiety or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring and the triazolopyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-ETHYL 4-PROPAN-2-YL 3-METHYL-5-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It can serve as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-ETHYL 4-PROPAN-2-YL 3-METHYL-5-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes, receptors, or other proteins involved in inflammatory, microbial, or cancer pathways.
Pathways Involved: The compound can modulate signaling pathways, such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2-ETHYL 4-PROPAN-2-YL 3-METHYL-5-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-2,4-DICARBOXYLATE is unique due to its combination of the thiophene ring with the triazolopyrimidine moiety, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-O-ethyl 4-O-propan-2-yl 3-methyl-5-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)thiophene-2,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5S/c1-5-27-17(26)12-10(4)11(16(25)28-9(2)3)15(29-12)21-14(24)13-20-18-19-7-6-8-23(18)22-13/h6-9H,5H2,1-4H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWNQHOQLWGNIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=NN3C=CC=NC3=N2)C(=O)OC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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